Tgf|ari-IN-1
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Overview
Description
Tgf|ari-IN-1 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in various cellular processes, including cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|ari-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
Tgf|ari-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form.
Reduction: Reducing agents can convert this compound into its reduced form.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tgf|ari-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
Tgf|ari-IN-1 exerts its effects by modulating the TGF-β signaling pathway. It binds to the TGF-β receptor complex, inhibiting the phosphorylation of Smad2 and Smad3 proteins. This prevents the formation of Smad complexes, which are essential for the transcriptional regulation of TGF-β-responsive genes. As a result, this compound can inhibit processes such as epithelial-to-mesenchymal transition, fibrosis, and tumor progression .
Comparison with Similar Compounds
Similar Compounds
Tgf|ari-IN-2: Another compound that targets the TGF-β signaling pathway but with different binding affinities and selectivity.
Tgf|ari-IN-3: Known for its higher potency but also associated with increased toxicity.
Tgf|ari-IN-4: Exhibits similar biological activity but with a different chemical structure.
Uniqueness
Tgf|ari-IN-1 is unique due to its balanced efficacy and safety profile. Unlike other similar compounds, it offers a favorable therapeutic index, making it a promising candidate for further development in clinical applications .
Properties
Molecular Formula |
C20H17N5O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[4-[3-[5-(trideuteriomethoxy)pyridin-2-yl]-1H-pyrrolo[3,2-b]pyridin-2-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C20H17N5O2/c1-12(26)24-17-10-13(7-9-21-17)19-18(15-6-5-14(27-2)11-23-15)20-16(25-19)4-3-8-22-20/h3-11,25H,1-2H3,(H,21,24,26)/i2D3 |
InChI Key |
VRPRBQAJAQCSCW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CN=C(C=C1)C2=C(NC3=C2N=CC=C3)C4=CC(=NC=C4)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2=C(C3=C(N2)C=CC=N3)C4=NC=C(C=C4)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.